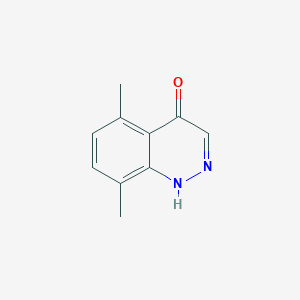
5,8-Dimethylcinnolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-Dimethylcinnolin-4-ol is a heterocyclic aromatic compound with the molecular formula C10H10N2O It belongs to the cinnoline family, which is characterized by a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dimethylcinnolin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2,5-dimethylphenylhydrazine with ethyl acetoacetate, followed by cyclization in the presence of a strong acid such as sulfuric acid. The reaction is usually carried out under reflux conditions to facilitate the formation of the cinnoline ring.
Industrial Production Methods: Industrial production of 5,8-Dimethylcinnolin-4-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as the use of microwave irradiation or ionic liquids, may be employed to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: 5,8-Dimethylcinnolin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield dihydrocinnoline derivatives.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can be performed using reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) with Lewis acid catalysts for halogenation.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Dihydrocinnoline derivatives.
Substitution: Nitro or halogenated cinnoline derivatives.
Scientific Research Applications
5,8-Dimethylcinnolin-4-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including its ability to inhibit certain enzymes.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5,8-Dimethylcinnolin-4-ol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting replication and transcription processes.
Comparison with Similar Compounds
Quinoline: Similar in structure but lacks the hydroxyl group at the 4-position.
Isoquinoline: Differently fused ring system, with the nitrogen atom in a different position.
Cinnoline: Parent compound without the methyl groups at positions 5 and 8.
Uniqueness: 5,8-Dimethylcinnolin-4-ol is unique due to the presence of methyl groups at positions 5 and 8, which can influence its chemical reactivity and biological activity. These substitutions can enhance its stability and modify its interaction with molecular targets compared to its analogues.
Properties
CAS No. |
106634-63-3 |
|---|---|
Molecular Formula |
C10H10N2O |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
5,8-dimethyl-1H-cinnolin-4-one |
InChI |
InChI=1S/C10H10N2O/c1-6-3-4-7(2)10-9(6)8(13)5-11-12-10/h3-5H,1-2H3,(H,12,13) |
InChI Key |
PRVWVTTZUXPCHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=O)C=NNC2=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



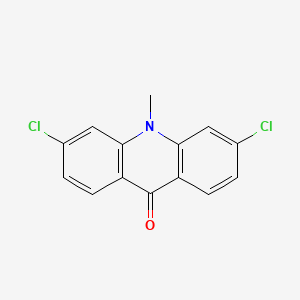
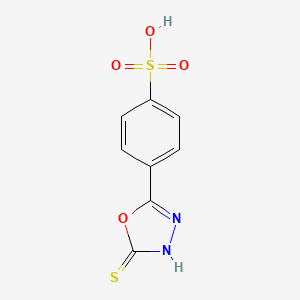
![1,3-Diphenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B12921241.png)
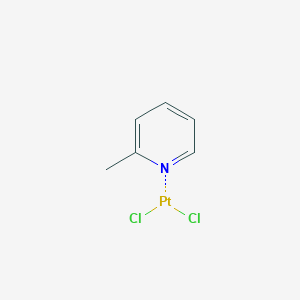
![N-[4-(1-Phenyl-1H-pyrazol-5-yl)phenyl]pyridine-3-carboxamide](/img/structure/B12921247.png)
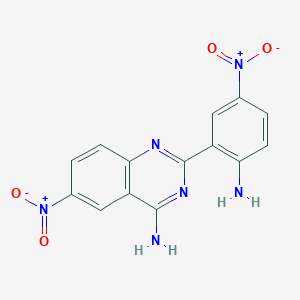

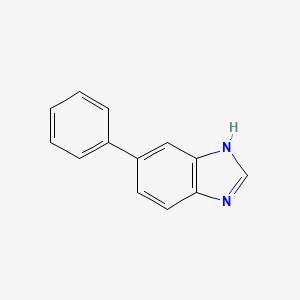
![N-(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)benzamide](/img/structure/B12921280.png)
![Imidazo[1,2-a]pyrazin-8-amine, N-ethyl-3-phenyl-](/img/structure/B12921287.png)
![4-Chloro-5-{[(4-methoxyphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12921292.png)
![2-Methylbenzo[g]pyridazino[1,2-b]phthalazine-6,13(1H,4H)-dione](/img/structure/B12921304.png)
![[(1-Octyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12921305.png)
